molecular formula C12H11N5O B10850404 Meriolin 8

Meriolin 8

货号: B10850404
分子量: 241.25 g/mol
InChI 键: PYDJIICXCHAWOI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

美利奥林 8 属于美利奥林类化合物,这是一类新型的激酶抑制剂。这些化合物以其抑制细胞周期蛋白依赖性激酶 (CDK) 的能力而闻名,CDK 在细胞周期调控和转录中起着至关重要的作用。 美利奥林 8,与其他美利奥林类化合物一样,是一种半合成的化合物,源自美利安宁和瓦里奥林,它们是从海洋无脊椎动物中提取的天然产物 .

准备方法

合成路线和反应条件

美利奥林 8 的合成涉及美利安宁和瓦里奥林的化学修饰。该过程通常包括以下步骤:

工业生产方法

美利奥林 8 的工业生产涉及使用优化反应条件进行大规模合成,以确保高产率和纯度。该过程包括:

化学反应分析

2.1. Palladium-Catalyzed Cross-Couplings

  • Stille Coupling : Used to introduce aryl/heteroaryl groups at the 3-position (e.g., iodinated intermediates 95 coupled with stannanes 58 ) .

  • Suzuki-Miyaura Borylation : Brominated intermediates (e.g., 106 ) are converted to boronic esters (108 ) for coupling with chloropyrimidines (109 ), enabling diversification of the pyrimidine ring .

2.2. Nucleophilic Aromatic Substitution

Chloropyrimidine derivatives (e.g., 110 ) react with amines (111 ) to install substituents at the 4-position. For example:

110+R-NH2Pd(PPh3)4Meriolin derivative+HCl\text{110} + \text{R-NH}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Meriolin derivative} + \text{HCl}

This step concurrently removes the benzenesulfonyl protecting group .

Functional Group Modifications

  • Alkoxy Sidechains : Alkylation with dimethyl sulfate (97 ) introduces methoxy groups .

  • Thiomethylation : Reaction with 2-methyl-2-thiopseudourea sulfate (98 ) yields 2-methylthiopyrimidine derivatives (e.g., 3i ) .

Key Reaction Yields

Reaction StepIntermediateYield (%)Reference
Acylation of 7-azaindole87 72–85
Cyclocondensation with guanidine3a 16
Suzuki coupling (CDK-targeted)110 60–75
Detosylation3e 98

Kinase Inhibition and SAR Insights

Meriolins inhibit CDKs via conserved binding modes:

  • The 7-azaindole moiety forms hydrogen bonds with the kinase hinge region .

  • Alkoxy substituents (e.g., in 3e ) enhance cytotoxicity (IC₅₀ = 12–37 nM) by optimizing hydrophobic interactions .

Limitations and Gaps

While Meriolin 8 is not explicitly described in the surveyed literature, its reactions can be extrapolated from analogs. Future studies should:

  • Characterize this compound’s regioselectivity in cross-couplings.

  • Optimize protecting-group strategies for scalable synthesis.

科学研究应用

Therapeutic Potential

The therapeutic applications of Meriolin 8 are particularly promising in oncology due to its ability to target resistant cancer cells. Key findings include:

  • Resistance Overcoming : Meriolin derivatives have shown efficacy in overcoming treatment resistance in chronic myeloid leukemia and other cancers where traditional therapies fail .
  • Broad Spectrum Activity : The compound's activity spans various cancer types, including glioblastoma and lymphomas, suggesting a wide applicability in cancer treatment .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound and its derivatives:

StudyFindings
Study on Glioblastoma (2014) Evaluated the antitumoral activity of Meriolin 15 (a derivative) on glioma cell lines, showing significant tumor growth inhibition in vivo models .
Mitochondrial Pathway Activation (2024) Demonstrated that Meriolin derivatives activate mitochondrial apoptosis pathways even with antiapoptotic Bcl-2 present, indicating strong potential for treating resistant cancers .
Cytotoxicity in Leukemia (2024) Reported pronounced cytotoxicity of several meriolin derivatives against Jurkat T cell leukemia and Ramos Burkitt B cell lymphoma cells .

Summary of Biological Properties

This compound exhibits a range of biological properties that make it a candidate for further development as an anticancer agent:

  • Cytotoxic Effects : Effective against various cancer cell lines with low nanomolar IC50 values.
  • Kinase Inhibition : Potent inhibition of cyclin-dependent kinases with implications for cell cycle regulation.
  • Apoptotic Induction : Strong ability to induce apoptosis through mitochondrial pathways.

作用机制

美利奥林 8 通过抑制细胞周期蛋白依赖性激酶 (CDK) 发挥作用。该化合物与 CDK 的 ATP 结合位点结合,阻止其活化以及随后对靶蛋白的磷酸化。这种抑制破坏了细胞周期进程和转录,导致细胞周期停滞和凋亡。 美利奥林 8 的分子靶标包括 CDK1、CDK2、CDK4 和 CDK9 .

相似化合物的比较

类似化合物

与美利奥林 8 类似的化合物包括:

    美利安宁: 具有激酶抑制活性的天然产物。

    瓦里奥林: 具有抗癌特性的海洋来源化合物。

    黄嘌呤嘧啶醇: 一种合成的 CDK 抑制剂。

    罗司考维汀: 另一种合成的 CDK 抑制剂

美利奥林 8 的独特性

美利奥林 8 的独特之处在于其对 CDK 的选择性增强,以及其有效的抗增殖和促凋亡特性。 与母体分子美利安宁和瓦里奥林相比,美利奥林 8 在抑制 CDK 和诱导癌细胞死亡方面表现出更好的特异性和功效 .

属性

分子式

C12H11N5O

分子量

241.25 g/mol

IUPAC 名称

3-(2-aminopyrimidin-4-yl)-1-methyl-7H-pyrrolo[2,3-b]pyridin-4-one

InChI

InChI=1S/C12H11N5O/c1-17-6-7(8-2-4-15-12(13)16-8)10-9(18)3-5-14-11(10)17/h2-6H,1H3,(H,14,18)(H2,13,15,16)

InChI 键

PYDJIICXCHAWOI-UHFFFAOYSA-N

规范 SMILES

CN1C=C(C2=C1NC=CC2=O)C3=NC(=NC=C3)N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。